4-(Thiazol-2-ylmethoxy)aniline

Heterocyclic chemistry Cross-coupling Catalysis

Sourcing 4-(Thiazol-2-ylmethoxy)aniline? This thiazole-substituted aniline is NOT interchangeable with simpler analogs. The unique methoxy linker (CAS 408367-72-6) optimizes solubility and electronic properties, ensuring superior performance in kinase inhibitor synthesis and antibacterial SAR studies. It is a critical, differentiated building block for projects where assay consistency is paramount. For research use only.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
CAS No. 408367-72-6
Cat. No. B1416346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiazol-2-ylmethoxy)aniline
CAS408367-72-6
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OCC2=NC=CS2
InChIInChI=1S/C10H10N2OS/c11-8-1-3-9(4-2-8)13-7-10-12-5-6-14-10/h1-6H,7,11H2
InChIKeyGCEZLMMEIKFDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Thiazol-2-ylmethoxy)aniline (CAS 408367-72-6) Procurement Guide: Chemical Profile and Supply Chain Considerations


4-(Thiazol-2-ylmethoxy)aniline (CAS 408367-72-6) is a synthetic organic compound classified as a thiazole-substituted aniline derivative, featuring a thiazole ring attached to an aniline core via a methoxy linker [1]. The compound is a versatile heterocyclic building block with a molecular formula of C10H10N2OS and a molecular weight of 206.26 g/mol [2]. Its predicted density is 1.296±0.06 g/cm³, and the predicted boiling point is 384.1±22.0 °C [2]. The presence of both aniline and thiazole moieties enables versatile functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis [1].

Why 4-(Thiazol-2-ylmethoxy)aniline Cannot Be Substituted by Generic Aniline or Thiazole Analogs


Substitution of 4-(Thiazol-2-ylmethoxy)aniline with structurally similar compounds, such as 4-methoxyaniline, 4-(thiazol-2-yl)aniline, or 2-methoxy-4-(thiazol-2-yl)aniline, is inadvisable due to distinct electronic and steric properties that influence reactivity and biological interactions. The methoxy linker in 4-(Thiazol-2-ylmethoxy)aniline enhances solubility and modulates electronic properties compared to direct thiazole-aniline conjugates [1]. In silico studies on thiazole derivatives demonstrate that 2-substituted thiazoles exhibit superior reactivity over 5-substituted analogs due to resonance effects [2]. This specific substitution pattern imparts distinct chemical behavior, making the compound non-interchangeable in synthesis and assay workflows.

Quantitative Differentiation: 4-(Thiazol-2-ylmethoxy)aniline Performance Metrics Against Comparators


Enhanced Synthetic Yield via Pd-PEPPSI Catalysis Compared to Non-Thiazole Arylamines

In Pd-PEPPSI-catalyzed Buchwald-Hartwig amination, thiazole-based heteroaryl bromides achieve coupling yields of 78–99%, whereas analogous non-thiazole substrates often yield below 70% under comparable conditions. This enhanced reactivity is attributed to the electron-deficient nature of the thiazole ring, which facilitates oxidative addition [1].

Heterocyclic chemistry Cross-coupling Catalysis

Superior Reactivity of 2-Substituted Thiazole Scaffold Over 5-Substituted Isomers

Density functional theory (DFT) calculations at B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels indicate that 2-substituted thiazoles exhibit higher local reactivity descriptors than 5-substituted thiazoles. This is due to resonance effects from electron-donor substituents elsewhere in the molecule [1].

Computational chemistry Reactivity prediction SAR

Improved Solubility Profile Over Direct Thiazole-Aniline Conjugates

The methoxy linker in 4-(Thiazol-2-ylmethoxy)aniline enhances aqueous solubility compared to direct thiazole-aniline conjugates (e.g., 4-(thiazol-2-yl)aniline). While quantitative solubility data are not publicly available for the target compound, the presence of the ether oxygen increases polarity and hydrogen-bonding capacity [1].

Physicochemical properties Drug-likeness Solubility

Distinct Molecular Docking Profile in Kinase Inhibition Studies

Molecular docking studies of thiazole-based aniline analogs (e.g., compound 2j) into the ATP binding site of ABL1 kinase (PDB: 1IEP) demonstrated high affinity and significant intermolecular interactions, including hydrogen bonding and hydrophobic contacts [1]. The specific substitution pattern of 4-(Thiazol-2-ylmethoxy)aniline provides a distinct binding orientation compared to non-thiazole anilines.

Kinase inhibition Molecular docking ABL1

Favorable Cytotoxicity Profile in Normal Cell Lines vs. COX Inhibitor Analogs

Thiazole-carboxamide derivatives containing aniline moieties demonstrated IC50 values >300 µM against normal cell lines (LX-2 and Hek293T), indicating low cytotoxicity. In contrast, some analogs (e.g., compound 2b) showed IC50 values as low as 116.96 µM, highlighting structure-dependent toxicity [1].

Cytotoxicity COX inhibition Safety pharmacology

High-Value Application Scenarios for 4-(Thiazol-2-ylmethoxy)aniline Procurement


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

4-(Thiazol-2-ylmethoxy)aniline serves as a key intermediate for synthesizing thiazole-based kinase inhibitors. Its distinct binding orientation in molecular docking studies (e.g., ABL1 kinase) supports the development of selective ATP-competitive inhibitors, as demonstrated by high-affinity interactions in silico [1].

Antimicrobial Drug Discovery: FabH Enzyme Inhibition

The thiazole-aniline scaffold is effective against Gram-positive and Gram-negative bacteria via FabH enzyme inhibition. Thiazole-based arylamines have shown MIC values as low as 9.6 ± 0.4 µg/mL against Bacillus subtilis [2]. The methoxy linker in 4-(Thiazol-2-ylmethoxy)aniline may further optimize pharmacokinetic properties.

Agrochemical Synthesis: Herbicide and Fungicide Development

Thiazole-containing aniline derivatives are employed in the synthesis of herbicidal compositions, as disclosed in patent literature [3]. The versatile functionalization potential of 4-(Thiazol-2-ylmethoxy)aniline enables rapid diversification for structure-activity relationship (SAR) studies in crop protection.

Chemical Biology: Selective COX-2 Inhibitor Scaffold

Thiazole-carboxamide derivatives exhibit COX-2 selectivity ratios up to 2.766 with IC50 values of 0.958 µM, while maintaining low cytotoxicity (>300 µM) against normal cells [4]. This profile supports the use of 4-(Thiazol-2-ylmethoxy)aniline in developing safer anti-inflammatory agents.

Technical Documentation Hub

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19 linked technical documents
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